Boiling Point and Thermal Processability – 2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline vs. 2-Chlorodibenzo[f,h]quinoxaline
The target compound exhibits a boiling point of 566.6±40.0 °C at 760 mmHg, which is approximately 104 °C higher than that of the simpler precursor 2-chlorodibenzo[f,h]quinoxaline (462.3±25.0 °C) . This elevated boiling point reflects the increased molecular weight and extended π-conjugation conferred by the 3-chlorophenyl substituent, directly impacting the temperature window available for vacuum sublimation purification—the critical final purification step for OLED-grade materials as specified in patent US 20150080574 [1].
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 566.6±40.0 °C |
| Comparator Or Baseline | 2-Chlorodibenzo[f,h]quinoxaline: 462.3±25.0 °C |
| Quantified Difference | +104.3 °C (≈22.6% higher) |
| Conditions | Calculated/predicted boiling point at 760 mmHg; data from ChemSrc |
Why This Matters
The 104 °C boiling point differential dictates the sublimation temperature regime and condenser design in OLED material purification workflows, directly affecting achievable purity and throughput for device-grade material.
- [1] Semiconductor Energy Laboratory Co., Ltd. U.S. Patent 20150080574 A1, 2015. Discloses sublimation purification of 2-(chloroaryl)dibenzo[f,h]quinoxaline intermediates. View Source
